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2-Amino-2-(2-

fluorophenyl)acetamide

CAS No.: 1218171-00-6

Cat. No.: B2948577

Get Quote

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern

medicinal chemistry.[1][2] Fluorine's unique properties—high electronegativity, small atomic

radius, and the ability to form strong C-F bonds—can profoundly alter a molecule's

pharmacokinetic and pharmacodynamic profile.[2] These alterations may include enhanced

metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2]

[3] The α-amino amide scaffold, a common feature in bioactive peptides and small molecule

drugs, becomes particularly interesting when combined with fluorine substitution. 2-Amino-2-
(2-fluorophenyl)acetamide is a valuable building block in this class, providing a foundation for

the development of novel therapeutics.

This application note provides a comprehensive overview and detailed protocols for the

synthesis of 2-Amino-2-(2-fluorophenyl)acetamide. We will explore the strategic rationale

behind the chosen synthetic pathway, provide step-by-step experimental procedures, and

discuss the critical parameters for ensuring a successful and reproducible outcome.
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Synthetic Strategy: A Multi-Step Approach via
Strecker Synthesis
The most robust and widely adopted method for synthesizing α-amino acids and their

derivatives is the Strecker synthesis, first reported by Adolph Strecker in 1850.[4] This three-

component reaction combines an aldehyde, ammonia, and a cyanide source to form an α-

aminonitrile intermediate, which can then be hydrolyzed to the corresponding amino acid.[5][6]

For the synthesis of 2-Amino-2-(2-fluorophenyl)acetamide, a modified multi-step Strecker

pathway is the logical choice due to its reliability and the commercial availability of the starting

materials.

The overall strategy involves two main stages:

Stage 1: Formation of the α-Aminonitrile. 2-Fluorobenzaldehyde is reacted with an ammonia

source and a cyanide source to produce the key intermediate, 2-amino-2-(2-

fluorophenyl)acetonitrile. This reaction proceeds via an imine intermediate which is then

attacked by the cyanide nucleophile.[7]

Stage 2: Selective Hydrolysis to the Amide. The nitrile group of the intermediate is selectively

hydrolyzed under controlled acidic conditions to yield the primary amide, 2-Amino-2-(2-
fluorophenyl)acetamide. This step must be carefully managed to avoid over-hydrolysis to

the carboxylic acid.
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Synthetic Pathway Overview

2-Fluorobenzaldehyde

2-Amino-2-(2-fluorophenyl)acetonitrile
(α-Aminonitrile Intermediate)

+ NH4Cl, KCN
(Strecker Reaction)

2-Amino-2-(2-fluorophenyl)acetamide
(Final Product)

Controlled Acid Hydrolysis
(e.g., H2SO4 / H2O)

Click to download full resolution via product page

Caption: High-level overview of the synthetic route.

Part 1: Synthesis of 2-Amino-2-(2-
fluorophenyl)acetonitrile
This protocol details the formation of the key α-aminonitrile intermediate. The classical Strecker

conditions are adapted for safety and efficiency, using potassium cyanide and ammonium

chloride, which generate the necessary reactants in situ.[5]
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Reagent Formula MW ( g/mol )
Amount
(mmol)

Mass/Volume

2-

Fluorobenzaldeh

yde

C₇H₅FO 124.11 50.0 6.21 g (5.4 mL)

Potassium

Cyanide (KCN)
KCN 65.12 60.0 3.91 g

Ammonium

Chloride (NH₄Cl)
NH₄Cl 53.49 60.0 3.21 g

Methanol

(MeOH)
CH₃OH 32.04 - 50 mL

Water (H₂O) H₂O 18.02 - 25 mL

Dichloromethane

(DCM)
CH₂Cl₂ 84.93 - 150 mL

Anhydrous

MgSO₄
MgSO₄ 120.37 - As needed

Experimental Workflow: α-Aminonitrile Synthesis
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Dissolve KCN & NH4Cl
in H2O/MeOH

Cool solution
to 0-5 °C
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dropwise

Stir at RT
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Reaction Quench
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Add H2O, Extract
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Combine organic layers,
wash with brine

Dry (MgSO4),
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Caption: Step-by-step workflow for aminonitrile synthesis.
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Step-by-Step Protocol
Safety Precaution: Potassium cyanide is extremely toxic. All operations must be performed in a

certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including

gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available and be

familiar with its use. Acidic conditions will generate highly toxic HCN gas.

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine

ammonium chloride (3.21 g, 60.0 mmol) and potassium cyanide (3.91 g, 60.0 mmol).

Solvent Addition: Add water (25 mL) and methanol (25 mL) to the flask. Stir the mixture until

all solids have dissolved.

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

Aldehyde Addition: To the cooled, stirring solution, add 2-fluorobenzaldehyde (5.4 mL, 50.0

mmol) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10

°C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Stir vigorously for 18-24 hours. The reaction progress can be

monitored by Thin Layer Chromatography (TLC).

Work-up and Extraction: After the reaction is complete, add 50 mL of deionized water to the

flask. Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane (3 x 50 mL).

Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the

organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent

in vacuo using a rotary evaporator.

Purification: The resulting crude product, 2-amino-2-(2-fluorophenyl)acetonitrile, can be

purified by recrystallization from a suitable solvent system (e.g., ethanol/water or

toluene/hexane) or by flash column chromatography on silica gel.
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Part 2: Selective Hydrolysis to 2-Amino-2-(2-
fluorophenyl)acetamide
The selective conversion of the nitrile to a primary amide requires carefully controlled

conditions to prevent hydrolysis to the carboxylic acid. Using a mixture of concentrated sulfuric

acid and water at a controlled temperature is an effective method.

Reagent and Materials Table
Reagent Formula MW ( g/mol )

Amount
(mmol)

Mass/Volume

2-Amino-2-(2-

fluorophenyl)acet

onitrile

C₈H₇FN₂ 150.15 30.0 4.51 g

Sulfuric Acid

(conc., 98%)
H₂SO₄ 98.08 - 15 mL

Water (H₂O) H₂O 18.02 - 15 mL

Ammonium

Hydroxide

(conc.)

NH₄OH 35.04 - As needed

Ethyl Acetate

(EtOAc)
C₄H₈O₂ 88.11 - 100 mL

Step-by-Step Protocol
Reaction Setup: In a 100 mL round-bottom flask, add the purified 2-amino-2-(2-

fluorophenyl)acetonitrile (4.51 g, 30.0 mmol).

Acid Addition: Cool the flask in an ice-water bath. Slowly and carefully add a pre-chilled 1:1

(v/v) mixture of concentrated sulfuric acid and water (30 mL total). The addition should be

done dropwise to control the exotherm.

Controlled Heating: Once the addition is complete, warm the reaction mixture to 40-50 °C

and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
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Neutralization: Cool the reaction mixture back down to 0 °C in an ice bath. Very slowly and

carefully, neutralize the mixture by adding concentrated ammonium hydroxide dropwise until

the pH is approximately 8-9. This step is highly exothermic and should be performed with

caution.

Product Precipitation: The product, 2-Amino-2-(2-fluorophenyl)acetamide, should

precipitate out of the solution as a solid.

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake

with cold deionized water (2 x 20 mL) and then with a small amount of cold ethyl acetate.

Drying: Dry the purified product under vacuum to yield 2-Amino-2-(2-
fluorophenyl)acetamide as a solid. The product's identity and purity should be confirmed by

analytical methods.

Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical

techniques:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the

molecular structure.

Mass Spectrometry (MS): To confirm the molecular weight (168.17 g/mol ).[8][9]

Infrared Spectroscopy (IR): To identify key functional groups, such as the N-H stretches of

the amine and amide, and the C=O stretch of the amide.

Conclusion
The described two-stage synthesis, based on the foundational Strecker reaction, provides a

reliable and scalable method for producing 2-Amino-2-(2-fluorophenyl)acetamide. Careful

control of reaction conditions, particularly during the selective hydrolysis step, is critical for

achieving high yield and purity. This protocol offers a robust starting point for researchers and

drug development professionals seeking to incorporate this valuable fluorinated building block

into their synthetic programs.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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